

potential off-target effects of ASP 8477

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Compound of Interest		
Compound Name:	ASP 8477	
Cat. No.:	B15618899	Get Quote

Technical Support Center: ASP8477

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of ASP8477. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ASP8477?

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of endocannabinoids, including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these endogenous fatty acid amides, which are known to have analgesic effects through their interaction with cannabinoid receptors.[3]

Q2: What is the reported potency of ASP8477 for its primary target, FAAH?

Preclinical data indicate that ASP8477 selectively inhibits human FAAH-1 activity in vitro with a 50% inhibitory concentration (IC50) value of 3.99 nM (unpublished data).[3]

Q3: Has ASP8477 been observed to have off-target effects in preclinical studies?

While described as a selective FAAH inhibitor, nonclinical toxicity studies in rats indicated potential effects on male fertility.[4] This observation suggests a potential off-target interaction,



although the specific molecular target responsible for this effect has not been publicly disclosed.

Q4: What was the safety and tolerability profile of ASP8477 in clinical trials?

In clinical studies, ASP8477 was generally well-tolerated and demonstrated a good safety profile.[3][5] No deaths were reported in the studies.[3] While serious adverse events were observed in a small number of patients, they were not considered to be related to the treatment.[3]

Q5: Were there any specific adverse events reported in clinical trials that might suggest offtarget effects?

During a Phase IIa trial, treatment-related adverse events were reported. In the single-blind period, 22% of patients experienced at least one treatment-related adverse event (TEAE).[5] During the double-blind period, 8% of patients in the ASP8477 arm and 18% in the placebo arm experienced at least one TEAE.[5] Specific TEAEs leading to discontinuation in a few patients included burning sensation, pruritus, and allergic dermatitis.[3] However, these are not definitively linked to a specific off-target interaction.

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my in vitro or in vivo model after treatment with ASP8477 that does not seem to be related to FAAH inhibition. How can I investigate potential off-target effects?

Possible Cause: The observed phenotype could be due to an off-target interaction of ASP8477 with another protein.

Troubleshooting Steps:

- Literature Review: Conduct a thorough search for any known off-target interactions of other FAAH inhibitors. This may provide clues as to potential off-target classes of proteins to investigate.
- Control Experiments:



- Include a structurally distinct FAAH inhibitor as a control. If the unexpected phenotype is not replicated with another FAAH inhibitor, it is more likely to be an off-target effect of ASP8477.
- Use a negative control compound that is structurally similar to ASP8477 but inactive against FAAH.
- Target Profiling/Screening:
 - If resources permit, screen ASP8477 against a broad panel of receptors, enzymes, and ion channels (e.g., a commercial off-target screening service). This is the most direct way to identify potential off-target interactions.
- Dose-Response Analysis: Characterize the dose-response relationship for both the on-target (FAAH inhibition) and the unexpected off-target effect. A significant separation in the potency for these two effects can provide evidence for an off-target mechanism.

Data Summary

Table 1: In Vitro Potency of ASP8477

Target	Assay Type	Species	IC50 (nM)	Reference
FAAH-1	Enzymatic Assay	Human	3.99	[3] (unpublished data)

Table 2: Summary of Key Clinical Trial Safety Findings



Study Phase	Population	Key Safety/Tolerability Findings	Reference
	Patients with	Generally well tolerated with a good safety profile. No	
Phase IIa	Peripheral Neuropathic Pain	deaths reported. Serious AEs were not considered treatment-related.	[3][5]
Phase I	Healthy Female Subjects	Well tolerated.	[4]

Experimental Protocols

Protocol: Assessing Off-Target Binding Using a Commercial Screening Panel

This protocol outlines a general workflow for assessing the off-target binding profile of ASP8477 using a commercially available screening service.

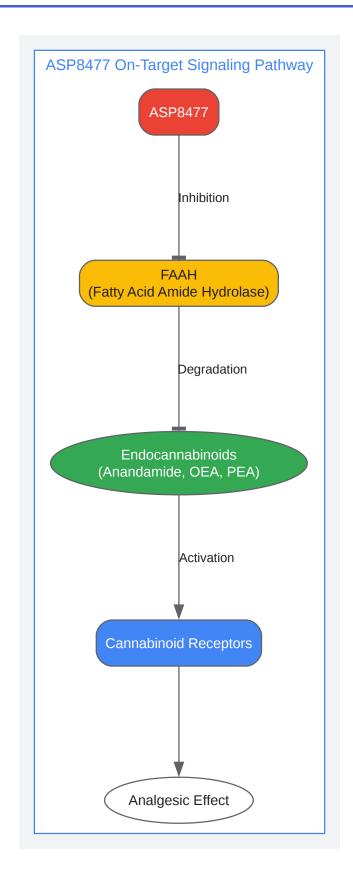
- Compound Preparation:
 - Prepare a stock solution of ASP8477 of known concentration in a suitable solvent (e.g., DMSO).
 - \circ Determine the final concentration(s) to be tested in the screening assays. A common starting point is 10 μ M to identify significant off-target interactions.
- Selection of a Screening Panel:
 - Choose a reputable contract research organization (CRO) that offers off-target binding panels.
 - Select a panel that covers a broad range of biologically relevant targets, including GPCRs, kinases, ion channels, and nuclear receptors. A common safety panel includes targets associated with adverse drug reactions.



- Assay Execution (by CRO):
 - The CRO will perform radioligand binding assays or enzymatic assays for each target in the panel.
 - ASP8477 will be tested at the specified concentration(s).
 - The results are typically reported as the percent inhibition of binding or enzyme activity compared to a control.
- Data Analysis and Interpretation:
 - Review the screening report provided by the CRO.
 - \circ Identify any targets where ASP8477 shows significant inhibition (a common threshold is >50% inhibition at 10 μ M).
 - For any identified "hits," consider follow-up studies to confirm the interaction and determine the potency (IC50 or Ki).
 - Correlate any confirmed off-target interactions with the unexpected phenotype observed in your experiments.

Visualizations

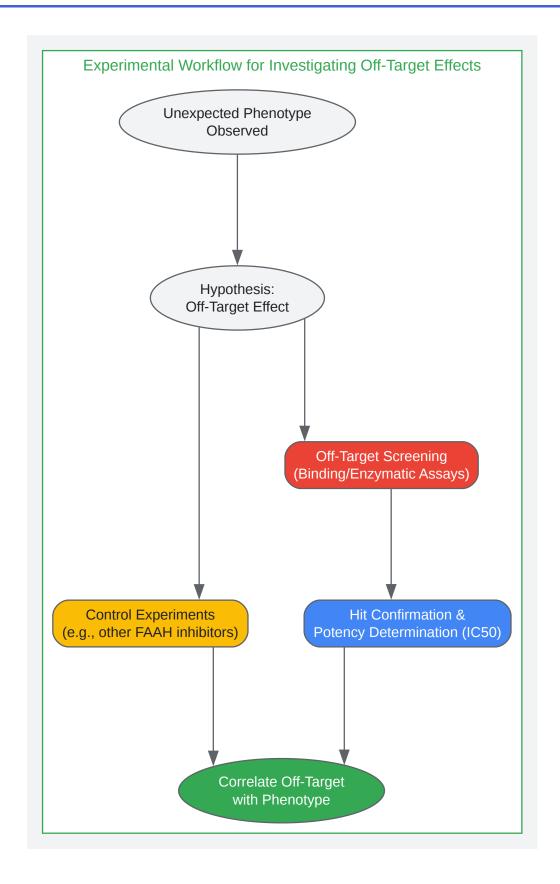




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Caption: On-target signaling pathway of ASP8477.

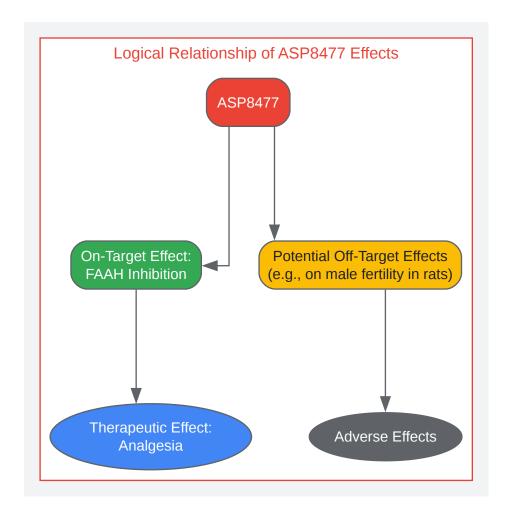




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Caption: Workflow for investigating potential off-target effects.





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Caption: Logical relationship of ASP8477's on- and off-target effects.

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